molecular formula C23H24FNO3 B4879302 9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4879302
M. Wt: 381.4 g/mol
InChI Key: LOOBXMJSRWCHEY-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a synthetic organic compound belonging to the acridine family This compound is characterized by its complex structure, which includes a fluorophenyl group, two methoxy groups, and a tetrahydroacridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,4-dimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization and reduction reactions to yield the final tetrahydroacridinone product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the acridinone core can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acridinone derivatives.

Scientific Research Applications

9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-phenyl-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
  • 9-(4-chlorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
  • 9-(4-bromophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Uniqueness

The presence of the fluorophenyl group in 9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(4-fluorophenyl)-6,8-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO3/c1-23(2)11-17-21(18(26)12-23)20(13-5-7-14(24)8-6-13)22-16(25-17)9-15(27-3)10-19(22)28-4/h5-10,20,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOBXMJSRWCHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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